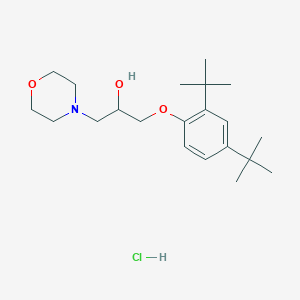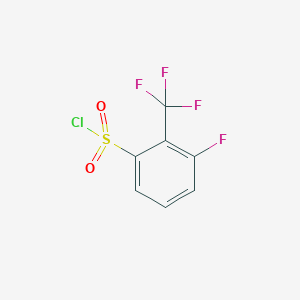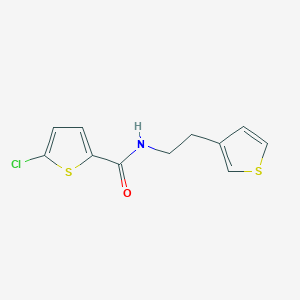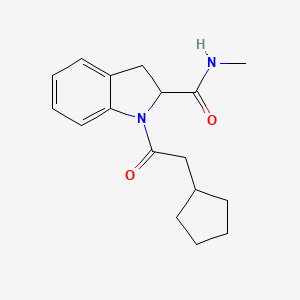![molecular formula C24H17FN4O3 B2413092 3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-74-8](/img/structure/B2413092.png)
3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a nitrogen-containing heterocyclic compound with a molecular formula of C9H7N . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
Synthesis Analysis
There are numerous synthetic routes developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .Physical And Chemical Properties Analysis
Quinoline is a weak tertiary base, it forms salts with acids and exhibits reactions similar to benzene and pyridine . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .科学的研究の応用
Photophysical Properties and Fluorophore Applications
Studies on quinoline derivatives, such as those by Padalkar and Sekar (2014), focus on excited-state intramolecular proton transfer (ESIPT) inspired fluorophores. These compounds exhibit unique dual emissions and significant Stokes shifts, indicating their potential as stable fluorescent materials in various solvent polarities. This property makes them suitable for applications in bioimaging and as molecular probes (Padalkar & Sekar, 2014).
Synthetic Pathways and Structural Elucidation
Research by Aleksanyan and Hambardzumyan (2013) on the synthesis and transformations of quinoline derivatives highlights the chemical versatility of these compounds. Their work opens pathways for developing new molecules with potential antioxidant and radioprotective properties, underlining the importance of quinoline structures in medicinal chemistry (Aleksanyan & Hambardzumyan, 2013).
Potential Anticancer Applications
An overview of quinolinone-based compounds, as discussed by Beker and Yıldırım (2021), reveals the anticancer activity-structure relationship within this class of molecules. Their review suggests that specific structural motifs in quinolinone derivatives hold the potential for inhibitory effects on various cancer types, indicating the scaffold's significance in the development of novel anticancer drugs (Beker & Yıldırım, 2021).
Antimicrobial and Antimycobacterial Properties
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, as explored by Holla et al. (2006), showcases the potential of quinoline derivatives in acting as antimicrobial agents. This research presents a series of compounds with promising antibacterial and antifungal activities, including effectiveness against Mycobacterium tuberculosis, highlighting their significance in addressing antibiotic resistance (Holla et al., 2006).
作用機序
Quinoline derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The potent anticancer activity as well as toxic effects described for these compounds are normally ascribed to two main mechanisms: one, which is associated with protein, involves trapping of a protein enzyme–DNA cleavable intermediate, whereas the other, a non-protein-associated mechanism, is related to redox cycling of the quinone moiety, which produces damaging free-radical species .
将来の方向性
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There’s a lot of ongoing research into the synthesis and potential applications of these compounds . Future research will likely continue to explore the diverse biological activities of these compounds and develop new synthetic methods.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-32-19-9-6-15(7-10-19)23-21-14-26-22-11-8-16(25)12-20(22)24(21)28(27-23)17-4-3-5-18(13-17)29(30)31/h3-14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXJVSOYFUSSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413010.png)


![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2413015.png)

![1-[(3-bromothiophen-2-yl)methyl]-4-nitro-1H-pyrrole-2-carboxylic acid](/img/structure/B2413019.png)

![3-hydroxy-6-(hydroxymethyl)-2-{[4-(4-methoxyphenyl)piperazino]methyl}-4H-pyran-4-one](/img/structure/B2413023.png)




![9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2413029.png)
